2-Methylbutanoic anhydride 2-Methylbutanoic anhydride
Brand Name: Vulcanchem
CAS No.: 1519-23-9
VCID: VC20947685
InChI: InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3
SMILES: CCC(C)C(=O)OC(=O)C(C)CC
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

2-Methylbutanoic anhydride

CAS No.: 1519-23-9

Cat. No.: VC20947685

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methylbutanoic anhydride - 1519-23-9

CAS No. 1519-23-9
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name 2-methylbutanoyl 2-methylbutanoate
Standard InChI InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3
Standard InChI Key WRTPVONNQPWNRH-UHFFFAOYSA-N
SMILES CCC(C)C(=O)OC(=O)C(C)CC
Canonical SMILES CCC(C)C(=O)OC(=O)C(C)CC

Chemical Structure and Properties

Molecular Identity

2-Methylbutanoic anhydride is an organic compound with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.2481 g/mol . It belongs to the class of carboxylic acid anhydrides, specifically derived from 2-methylbutanoic acid. The compound consists of two 2-methylbutanoyl groups connected by an anhydride linkage, resulting in a characteristic O-C-O bridge.

Nomenclature and Identification

The compound is known by several names in scientific and industrial contexts. It is important to note that there has been some confusion in nomenclature between 2-methylbutanoic anhydride and 3-methylbutanoic anhydride (isovaleric anhydride) in some literature. The compound has been identified with the following parameters:

ParameterValue
IUPAC Name2-methylbutanoyl 2-methylbutanoate
CAS Registry Number1468-39-9
Molecular FormulaC₁₀H₁₈O₃
Molecular Weight186.2481 g/mol
IUPAC Standard InChIKeyFREZLSIGWNCSOQ-UHFFFAOYSA-N
Alternative NamesIsovaleric anhydride; iso-Pentanoic anhydride

Physical Properties

2-Methylbutanoic anhydride is typically a colorless to pale yellow liquid at room temperature with a pungent odor characteristic of acid anhydrides. Like other acid anhydrides, it reacts readily with water and is sensitive to moisture. The compound is soluble in most organic solvents including ethers, alcohols, and hydrocarbons, while showing limited solubility in water due to gradual hydrolysis.

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of 2-methylbutanoic anhydride provides valuable information about its functional groups and structural features. The NIST database contains gas-phase IR spectral data for this compound . The spectrum shows characteristic anhydride absorption bands:

  • Strong C=O stretching vibrations typically appearing as two bands in the region of 1800-1740 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the anhydride carbonyl groups

  • C-O-C stretching vibrations in the region of 1200-1100 cm⁻¹

  • Various C-H stretching and bending vibrations corresponding to the alkyl portions of the molecule

Mass Spectrometry

Mass spectrometric analysis of 2-methylbutanoic anhydride typically reveals fragmentation patterns characteristic of acid anhydrides. The molecular ion peak corresponds to the molecular weight of 186, with subsequent fragmentation involving the cleavage of the anhydride bond and loss of alkyl groups.

Synthesis and Preparation Methods

Laboratory Synthesis

Several methods exist for the laboratory preparation of 2-methylbutanoic anhydride. The most common approaches include:

Dehydration of 2-Methylbutanoic Acid

The direct dehydration of two molecules of 2-methylbutanoic acid can be achieved using dehydrating agents such as phosphorus pentoxide (P₂O₅), dicyclohexylcarbodiimide (DCC), or acetic anhydride. The reaction generally proceeds through the formation of a mixed anhydride intermediate when acetic anhydride is used as the dehydrating agent.

Reaction with Acid Chlorides

2-Methylbutanoic anhydride can be synthesized by reacting 2-methylbutanoic acid with 2-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. This method often provides good yields and relatively pure products.

Industrial Production

On an industrial scale, 2-methylbutanoic anhydride is typically produced through continuous processes that maximize efficiency and minimize waste. These processes often involve the reaction of 2-methylbutanoic acid with dehydrating agents under controlled conditions of temperature and pressure. Catalysts may be employed to enhance reaction rates and selectivity.

Chemical Reactivity

General Reactivity Pattern

As an acid anhydride, 2-methylbutanoic anhydride exhibits high reactivity toward nucleophiles. The carbonyl carbon atoms serve as electrophilic centers that readily undergo nucleophilic attack. This reactivity forms the basis for most of the compound's chemical transformations and applications.

Hydrolysis

2-Methylbutanoic anhydride undergoes hydrolysis when exposed to water, producing two molecules of 2-methylbutanoic acid. The reaction proceeds through nucleophilic attack of water on one of the carbonyl carbons, followed by breakdown of the tetrahedral intermediate:
(CH₃)(C₂H₅)CHCO-O-CO-CH(CH₃)(C₂H₅) + H₂O → 2 (CH₃)(C₂H₅)CHCOOH
This reaction occurs readily at room temperature and is accelerated by acidic or basic catalysts.

Alcoholysis

Reaction with alcohols (ROH) yields the corresponding esters:
(CH₃)(C₂H₅)CHCO-O-CO-CH(CH₃)(C₂H₅) + ROH → (CH₃)(C₂H₅)CHCOOR + (CH₃)(C₂H₅)CHCOOH
The alcoholysis reaction is widely used in organic synthesis for the preparation of 2-methylbutanoate esters.

Aminolysis

With primary and secondary amines, 2-methylbutanoic anhydride forms amides:
(CH₃)(C₂H₅)CHCO-O-CO-CH(CH₃)(C₂H₅) + RNH₂ → (CH₃)(C₂H₅)CHCONHR + (CH₃)(C₂H₅)CHCOOH
This reaction is valuable for the synthesis of 2-methylbutanamides, which have applications in pharmaceuticals and specialty chemicals.

Reactions with Other Nucleophiles

The anhydride also reacts with other nucleophiles such as thiols, forming thioesters, and with hydrogen peroxide, forming peroxyacids.

Applications

Organic Synthesis

2-Methylbutanoic anhydride serves as an important acylating agent in organic synthesis. Its applications include:

  • Preparation of esters and amides under mild conditions

  • Introduction of the 2-methylbutanoyl group in complex molecules

  • Synthesis of specialized materials for research purposes

Flavor and Fragrance Industry

The compound and its derivatives contribute to the development of flavor compounds and fragrances. The 2-methylbutanoyl group is found in various natural flavor compounds, and the anhydride can be used to introduce this moiety into synthetic flavor molecules.

Pharmaceutical Industry

In pharmaceutical manufacturing, 2-methylbutanoic anhydride serves as a reagent for the modification of functional groups in drug molecules. It can be used to protect amine or hydroxyl groups during multi-step syntheses of complex pharmaceuticals.

Polymer Chemistry

The anhydride can participate in polymerization reactions, particularly in the synthesis of polyesters and modified polymers with specialized properties.

Comparative Analysis

Comparison with Similar Anhydrides

2-Methylbutanoic anhydride shares many properties with other acid anhydrides but possesses distinct characteristics due to its branched structure. The following table compares key properties with related compounds:

Property2-Methylbutanoic anhydrideAcetic anhydridePropionic anhydrideButyric anhydride
StructureBranched (methyl at C-2)LinearLinearLinear
Molecular Weight186.25 g/mol102.09 g/mol130.14 g/mol158.20 g/mol
ReactivityHighVery highHighHigh
OdorPungentSharp, vinegar-likePungentRancid
Water SolubilityLow (hydrolyzes)Low (hydrolyzes)Low (hydrolyzes)Low (hydrolyzes)

Advantages and Limitations

The branched structure of 2-methylbutanoic anhydride provides certain advantages in specific applications:

  • Steric effects can influence the selectivity of reactions

  • The branched structure may confer different physical properties compared to linear anhydrides

  • The resulting esters and amides may possess unique flavor or fragrance characteristics
    Limitations include:

  • Slightly lower reactivity compared to smaller anhydrides due to steric hindrance

  • Higher cost of production compared to more common anhydrides

  • More specialized applications compared to widely used anhydrides like acetic anhydride

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